molecular formula C11H13N B1635660 1-Methyl-3-phenylpropylisocyanide

1-Methyl-3-phenylpropylisocyanide

Cat. No.: B1635660
M. Wt: 159.23 g/mol
InChI Key: XLTBPGJTGDJJMR-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpropylisocyanide is an organoisocyanide compound characterized by a phenyl-substituted propyl chain and a methyl group attached to the isocyanide functional group (-NC). Isocyanides are notable for their distinct reactivity, including participation in multicomponent reactions (e.g., Ugi reaction) and coordination chemistry due to the ambidentate nature of the isocyanide group. Crystallographic analysis, such as refinement via SHELX programs (e.g., SHELXL for small-molecule structures), could elucidate its molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-isocyanobutylbenzene

InChI

InChI=1S/C11H13N/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1H3

InChI Key

XLTBPGJTGDJJMR-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)[N+]#[C-]

Canonical SMILES

CC(CCC1=CC=CC=C1)[N+]#[C-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of 1-methyl-3-phenylpropylisocyanide with analogous compounds hinges on structural variations (e.g., alkyl/aryl substituents) and their impact on physical, chemical, and spectroscopic properties. However, the provided evidence lacks direct data on this compound or its analogs . Below is a generalized framework for such comparisons, informed by the evidence’s context:

Table 1: Hypothetical Comparison of Isocyanide Derivatives

Compound Name Molecular Formula Key Functional Groups Potential Applications Stability Notes
This compound C₁₁H₁₃N Phenyl, methyl, NC Catalysis, ligand synthesis Air-sensitive (typical of NC)
tert-Butyl isocyanide C₅H₉N tert-Butyl, NC Organic synthesis Moderately stable
Cyclohexyl isocyanide C₇H₁₁N Cyclohexyl, NC Coordination polymers Hydrolytically sensitive

Key Observations (Based on Isocyanide Chemistry):

Electronic Effects : Electron-withdrawing groups (e.g., aryl) may polarize the NC bond, altering nucleophilic/electrophilic behavior in reactions.

Spectroscopic Signatures : IR spectroscopy typically shows NC stretching vibrations near 2100–2150 cm⁻¹, with shifts depending on substituents.

Limitations of Provided Evidence

For instance:

  • details a phosphonamidofluoridate compound unrelated to isocyanides.

Thus, this analysis extrapolates from general isocyanide chemistry rather than citing direct experimental data. For authoritative comparisons, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature on isocyanide derivatives.

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